Budesonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanisms of Action in Inflammatory Diseases:

Researchers are investigating the precise mechanisms by which budesonide exerts its anti-inflammatory effects. Studies suggest it modulates the immune response by suppressing the production of inflammatory mediators like cytokines and chemokines [1]. Additionally, budesonide may influence the function of immune cells, such as inhibiting the activation and migration of inflammatory cells to the affected tissue [2].

- [1] Papi, A., et al. (2000). Mechanisms of action of corticosteroids in inflammatory airway diseases.

- [2] Barnes, P. J. (1998). Topical corticosteroids and their role in the management of asthma.

Novel Delivery Systems for Improved Efficacy:

Research is ongoing to develop new delivery systems for budesonide to enhance its therapeutic effects and minimize side effects. Nanoparticles and liposomes are being explored to deliver the drug directly to the site of inflammation, potentially leading to more targeted treatment and reduced systemic exposure [3]. Additionally, researchers are investigating budesonide formulations with controlled release properties for sustained therapeutic action [4].

- [3] Zheng, Y., et al. (2020). Budesonide-loaded nanoparticles: A review of preparation, characterization, and application.

- [4] Almeida, L. C., et al. (2016). Development and characterization of budesonide microparticles for pulmonary delivery.

Exploring Applications Beyond Respiratory Conditions:

While primarily used for respiratory ailments like asthma and chronic obstructive pulmonary disease (COPD), budesonide's anti-inflammatory properties are being evaluated in other contexts. Research is underway to investigate its potential effectiveness in inflammatory bowel disease (IBD) and autoimmune diseases like psoriasis [5, 6].

- [5] Loftus, D. (2011). Update on budesonide for inflammatory bowel disease.

- [6] Gottlieb, A. B., et al. (2004). Topical budesonide for moderate psoriasis: A randomized, double-blind, vehicle-controlled trial.

Investigating Safety and Long-Term Effects:

Despite its effectiveness, budesonide, like other corticosteroids, can have side effects. Ongoing research focuses on evaluating the drug's long-term safety profile and identifying potential risk factors for side effects [7]. Additionally, researchers are exploring strategies to mitigate potential side effects while maintaining its therapeutic benefits [8].

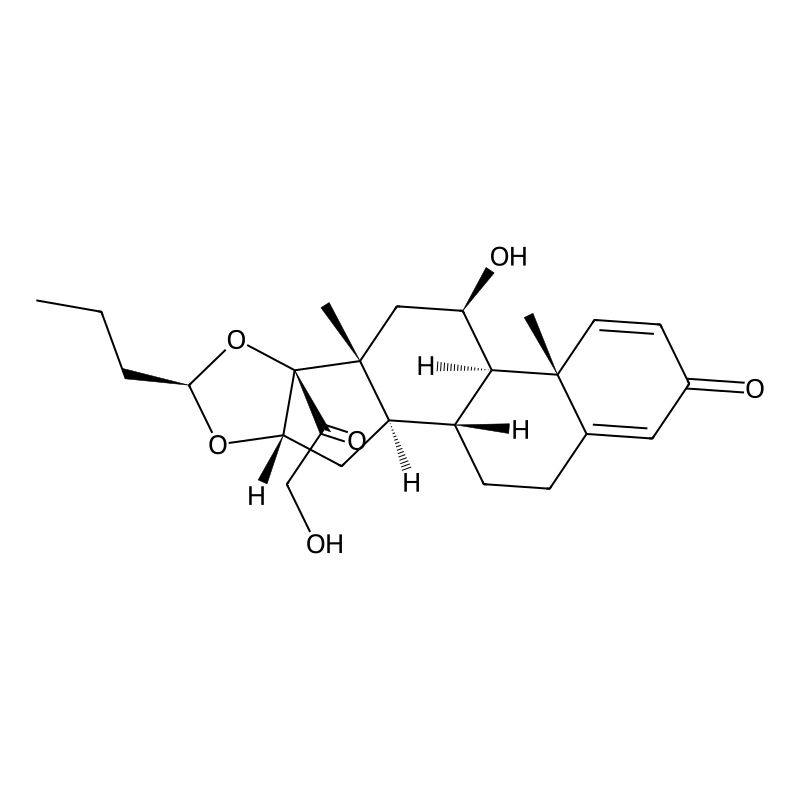

Budesonide is a synthetic corticosteroid that is primarily used for its anti-inflammatory properties. Its chemical structure is characterized by the formula , and it is known as 11β,21-dihydroxy-16α,17α-(butylidenebis(oxy))pregna-1,4-diene-3,20-dione. Budesonide is a potent glucocorticoid with minimal mineralocorticoid activity, making it effective in treating various inflammatory conditions while minimizing systemic side effects. It is commonly administered via inhalation, oral, or rectal routes and is marketed under several trade names, including Pulmicort and Entocort .

Budesonide's anti-inflammatory effect is achieved through binding to the glucocorticoid receptor (GR) in target cells []. This binding triggers a cascade of events, including:

- Inhibition of pro-inflammatory mediators like cytokines [].

- Modulation of gene expression involved in the inflammatory response [].

- Reduction of immune cell migration and activation at the inflammation site [].

The specific mechanism for some therapeutic applications, like treatment of Crohn's disease, is still under investigation [].

Budesonide is generally well-tolerated, but potential side effects include []:

- Oral thrush (candidiasis) with inhaled use

- Hoarseness

- Irritated throat

- Headache

- Upset stomach

In rare cases, systemic side effects like Cushing's syndrome (adrenal gland suppression) can occur []. Budesonide has low systemic bioavailability due to its first-pass metabolism in the liver, minimizing these risks [].

Safety Precautions

In the body, budesonide is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, into metabolites such as 6β-hydroxybudesonide and 16α-hydroxyprednisolone, which have negligible glucocorticoid activity compared to the parent compound .

Budesonide exhibits significant biological activity through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. This mechanism leads to:

- Reduction of Inflammatory Cytokines: Budesonide inhibits the production of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha.

- Stabilization of Lysosomal Membranes: This action reduces the release of inflammatory mediators from immune cells.

- Decreased Migration of Immune Cells: Budesonide inhibits the migration of polymorphonuclear leukocytes to sites of inflammation .

Budesonide can be synthesized using various methods, with a notable continuous flow process that optimizes reaction conditions for efficiency. Key steps in this synthesis include:

- Preparation of Reactants: 16α-Hydroxyprednisolone is reacted with butyraldehyde.

- Flow Chemistry: The reaction occurs in a continuous flow reactor where parameters such as temperature and residence time are carefully controlled to favor the formation of budesonide over its epimers.

- Isolation and Purification: The crude product is isolated by filtration and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired epimer ratio .

Budesonide has diverse applications in clinical medicine, primarily for treating:

- Asthma: As an inhaled corticosteroid, it helps control asthma symptoms by reducing airway inflammation.

- Chronic Obstructive Pulmonary Disease: It alleviates symptoms and improves lung function in patients with this condition.

- Inflammatory Bowel Disease: Budesonide is effective in treating conditions like Crohn's disease and ulcerative colitis due to its localized action in the gastrointestinal tract when administered rectally .

Budesonide interacts with various substances that can affect its metabolism and efficacy:

- Cytochrome P450 Inhibitors: Drugs like ketoconazole can increase budesonide levels by inhibiting CYP3A4, leading to potential systemic side effects.

- Grapefruit Juice: This common beverage also inhibits CYP3A4 and can enhance budesonide's effects when consumed concurrently.

- Other Medications: Co-administration with other corticosteroids or immunosuppressants may increase the risk of adverse effects due to cumulative immunosuppressive action .

Budesonide shares similarities with other corticosteroids but has unique characteristics that set it apart. Below are some comparable compounds:

| Compound | Unique Features |

|---|---|

| Prednisolone | A more potent glucocorticoid with higher mineralocorticoid activity; used systemically. |

| Dexamethasone | Highly potent anti-inflammatory; longer half-life; used mainly for severe inflammatory conditions. |

| Fluticasone | Another inhaled corticosteroid; similar anti-inflammatory effects but different pharmacokinetics. |

| Mometasone | Used for allergic rhinitis; lower systemic absorption compared to budesonide. |

Budesonide's unique profile includes its specific formulation for localized action in the lungs or gastrointestinal tract, allowing for effective treatment with reduced systemic exposure compared to other corticosteroids .

Budesonide exhibits markedly different solubility characteristics across polar and nonpolar media, reflecting its complex molecular structure and lipophilic nature. In polar aqueous systems, budesonide demonstrates practically insoluble behavior, with solubility values of 0.0385 ± 0.0003 mg/mL in distilled water and 0.0429 ± 0.0078 mg/mL in phosphate buffer at pH 6.8 at 25°C [1]. These values classify budesonide as a Biopharmaceutics Classification System Class II compound, characterized by low solubility and high permeability [2].

The solubility profile in aqueous media shows significant temperature dependence, following endothermic dissolution patterns. Detailed thermodynamic analysis reveals that budesonide solubility in water increases from 3.62 (± 0.13) × 10⁻⁵ mol/L at 293.2 K to 6.32 × 10⁻⁵ mol/L at 313.2 K [3]. This temperature-dependent behavior demonstrates positive enthalpy values (ΔH° > 0), indicating that dissolution is entropy-driven across the studied temperature range [3].

In cosolvent systems, budesonide exhibits substantially enhanced solubility. The maximum solubility enhancement was observed in 1-propanol-water mixtures at 0.7 mass fraction of 1-propanol, reaching 1.82 (± 0.03) × 10⁻¹ mol/L at 313.2 K [3]. This represents approximately a 5000-fold increase compared to pure water solubility. The cosolvency effect follows a nonlinear relationship, with solubility initially increasing with cosolvent concentration, reaching a maximum at intermediate compositions, then decreasing at higher cosolvent concentrations [3].

Mathematical modeling of budesonide solubility in cosolvent systems has been extensively studied using various predictive models. The Buchowski-Ksiazczak equation demonstrated superior predictive capability with mean relative deviations of 1.80%, followed by the van't Hoff model at 1.93% [3]. The Jouyban-Acree model, which accounts for both temperature and solvent composition effects, showed acceptable predictive performance with overall mean relative deviations of 12.30% [3].

In nonpolar organic solvents, budesonide exhibits significantly higher solubility. The compound is freely soluble in chloroform and methylene chloride, sparingly soluble in ethanol, and soluble in acetone [2] [4]. This solubility pattern reflects the predominant lipophilic character of the steroid backbone, with the acetal side chain contributing to enhanced solubility in intermediate polarity solvents [4].

The preferential solvation behavior of budesonide in mixed solvent systems has been characterized using inverse Kirkwood-Buff integrals. Results indicate that budesonide is preferentially solvated by water in water-rich mixtures, despite its overall hydrophobic nature [3]. This phenomenon is attributed to the presence of hydroxyl groups that can form hydrogen bonds with water molecules, creating a hydration shell around the drug molecule [3].

pH-Dependent Degradation Pathways

Budesonide exhibits differential stability across the physiological pH range, with distinct degradation pathways activated under specific pH conditions. Under acidic conditions (pH 1.2), budesonide demonstrates remarkable stability with minimal degradation observed over extended periods [5] [6]. This acid stability is attributed to the protonation equilibrium of functional groups, which favors the thermodynamically stable form of the molecule [5].

At neutral pH conditions (pH 7.4), budesonide maintains good stability under normal storage conditions. However, prolonged exposure to neutral aqueous environments can lead to hydrolytic degradation, particularly affecting the acetal linkage that characterizes the budesonide structure [7]. The 16α,17α-acetal moiety, formed by the reaction with n-butyraldehyde, represents the primary site of pH-dependent degradation [7].

Basic conditions pose the greatest challenge to budesonide stability. Under alkaline conditions (0.1 N sodium hydroxide), significant degradation occurs within 30 minutes at elevated temperatures [6]. The alkaline degradation pathway involves multiple reaction mechanisms, including nucleophilic attack on the acetal carbon, leading to the formation of various degradation products [8].

The pH-dependent degradation products have been characterized using high-performance liquid chromatography coupled with mass spectrometry. Major degradation products identified include budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L [9]. These compounds arise through different mechanisms: oxidative pathways predominate in neutral to slightly alkaline conditions, while hydrolytic cleavage becomes significant under strongly alkaline conditions [9].

Kinetic analysis of pH-dependent degradation reveals that the degradation rate constant increases exponentially with pH above 7.0. The degradation follows apparent first-order kinetics, with rate constants varying by more than two orders of magnitude between pH 6.0 and pH 9.0 [5]. This pH sensitivity necessitates careful pH control in pharmaceutical formulations, typically maintained between 4.0 and 5.0 using citrate buffer systems [10].

The mechanism of alkaline degradation involves initial deprotonation of the C-21 hydroxyl group, followed by intramolecular cyclization reactions that lead to the formation of various degradation products [8]. The 16α,17α-acetal functionality is particularly susceptible to base-catalyzed hydrolysis, resulting in the formation of the corresponding diol and aldehyde fragments [8].

Formulation strategies to mitigate pH-dependent degradation include the use of antioxidants, chelating agents, and pH-modifying excipients. The addition of citric acid and sodium citrate buffer systems has proven effective in maintaining pH within the stable range while providing adequate buffering capacity [10]. Additionally, the use of pH-sensitive coating materials enables targeted drug release in specific intestinal segments where pH conditions favor stability [11].

Solid-State Stability Under Thermal and Humid Conditions

Budesonide solid-state stability is significantly influenced by thermal and humidity conditions, with distinct degradation pathways activated under different environmental stresses. Under standard storage conditions (25°C/60% relative humidity), budesonide demonstrates excellent stability with minimal degradation observed over extended periods [12] [13]. Long-term stability studies conducted under International Council for Harmonisation guidelines confirm that budesonide maintains its chemical integrity for at least 24 months under these conditions [10].

Accelerated stability testing at elevated temperatures (40°C/75% relative humidity) reveals that budesonide experiences only minor degradation, with impurity levels remaining within acceptable limits [13]. The formation of degradation products under these conditions follows a predictable pattern, with oxidative impurities being the primary concern [13]. The thermal stability profile indicates that budesonide can withstand moderate temperature excursions without significant loss of potency [13].

At extreme thermal conditions (90°C), budesonide undergoes significant degradation through multiple pathways. The major degradation product identified at high temperatures is 11β,16α-dihydroxy-3,20-dioxo-pregna-1,4-diene-21-al, formed through anaerobic degradation processes [14]. This thermal degradation follows first-order kinetics with activation energies consistent with bond-breaking processes involving the steroid backbone [14].

Differential scanning calorimetry analysis reveals that crystalline budesonide exhibits a sharp endothermic peak at 259°C, corresponding to its melting point [15]. The glass transition temperature of amorphous budesonide occurs at approximately 90°C, which is sufficiently high to ensure physical stability at room temperature [16] [17]. This thermal characteristic is crucial for amorphous formulations, as storage temperatures significantly below the glass transition temperature prevent molecular mobility and subsequent crystallization [16].

The influence of humidity on budesonide stability varies with the physical form of the compound. Crystalline budesonide demonstrates excellent moisture resistance, with minimal water uptake even at high relative humidity conditions (90% RH) [18]. Dynamic vapor sorption studies confirm that budesonide exhibits low hygroscopicity, with water uptake remaining below 1% even under extreme humidity conditions [18].

Amorphous budesonide formulations show greater sensitivity to humidity conditions. At relative humidity levels above 60%, amorphous budesonide may undergo physical changes including plasticization and potential crystallization [18]. The critical relative humidity for crystallization of amorphous budesonide is approximately 70%, above which molecular mobility increases sufficiently to initiate crystal nucleation and growth [18].

The degradation mechanism under humid conditions involves both hydrolytic and oxidative processes. The primary degradation pathway involves the hydrolysis of the 16α,17α-acetal linkage, leading to the formation of hydroxylated metabolites [9]. Secondary oxidative processes affect the steroid backbone, particularly at the 6β and 16α positions, resulting in the formation of various oxidative impurities [9].

Solid-state compatibility studies with common pharmaceutical excipients reveal that budesonide maintains good stability in the presence of most excipients under accelerated conditions [12]. The compatibility assessment includes evaluation with microcrystalline cellulose, lactose, magnesium stearate, and various polymer systems [12]. Results indicate that budesonide shows no significant interaction with these excipients under the tested conditions [12].

The aluminum-induced degradation pathway represents a unique aspect of budesonide instability in certain formulations. The presence of aluminum oxide on the inner surface of aluminum canisters can catalyze the formation of specific degradation products, including budesonide impurity D and 17-carboxylate [9]. This degradation mechanism involves aerobic oxidation processes that can be mitigated through appropriate formulation design and packaging selection [9].

Partition Coefficients and Colloidal Behavior

Budesonide exhibits significant lipophilicity, as evidenced by its partition coefficient values across different experimental conditions. The octanol-water partition coefficient varies with pH, with values of 1.6 × 10³ at pH 5.0 and 3.45 at pH 7.4 [19] [20]. This pH dependence reflects the ionization state of functional groups, although budesonide remains largely non-ionized across the physiological pH range [21].

The log P values for budesonide range from 1.9 to 3.45, depending on the experimental method and conditions employed [4] [22] [23]. High-performance liquid chromatography-based methods typically yield log P values in the range of 3.21-3.45, while computational methods predict values of 1.9-2.4 [4]. The experimental octanol-PBS partition coefficient at physiological pH (7.4) and temperature (37°C) is 2.97, indicating substantial lipophilicity [23].

The partition behavior of budesonide in biological systems has been extensively studied using tissue partition models. In bovine ocular tissues, budesonide demonstrates preferential accumulation in lipid-rich tissues, with trabecular meshwork to buffer partition coefficients ranging from 2.5 to 4.4 across different concentrations [23]. The lens to buffer partition coefficient is lower, ranging from 1.2 to 1.6, reflecting the different lipid content and protein binding characteristics of these tissues [23].

The colloidal behavior of budesonide in aqueous systems is characterized by its tendency to form aggregates and precipitates due to its low aqueous solubility. At concentrations approaching saturation, budesonide exhibits precipitation behavior that can be influenced by the presence of surfactants and cosolvents [24]. The critical micelle concentration and aggregation behavior are important parameters for formulation development, particularly in nebulizer and inhalation formulations [24].

Nanoparticle formulations of budesonide demonstrate unique colloidal properties that can be exploited for drug delivery applications. The charged surface of budesonide nanoparticles provides stability against aggregation through electrostatic repulsion mechanisms [24]. The zeta potential of budesonide nanoparticles typically ranges from -20 to -30 mV, providing adequate colloidal stability for pharmaceutical applications [24].

The interaction of budesonide with biological membranes is governed by its lipophilic properties and partition behavior. Permeability studies across cultured human nasal epithelial cells reveal a log-linear relationship between lipophilicity and apparent permeability coefficients [22]. Within the log P range from -1.58 to 3.21, budesonide exhibits the highest permeability coefficient among tested compounds, demonstrating its potential for passive diffusion across biological barriers [22].

The aggregation behavior of budesonide in surfactant systems has been studied using dynamic light scattering and electron microscopy techniques. The presence of surfactants such as lecithin can facilitate the formation of stable nanoparticle agglomerates with controlled size distributions [24]. The agglomeration process is driven by the balance between van der Waals attractive forces and electrostatic repulsive forces, which can be modulated through formulation composition [24].

Temperature effects on partition behavior reveal that budesonide partition coefficients decrease with increasing temperature, consistent with the reduced solubility of the compound in organic phases at elevated temperatures [23]. This temperature dependence is important for understanding the behavior of budesonide in physiological systems and for optimizing formulation conditions [23].

The colloidal stability of budesonide formulations is influenced by ionic strength, pH, and the presence of electrolytes. High ionic strength conditions can lead to compression of the electrical double layer, reducing electrostatic stabilization and promoting aggregation [24]. pH effects are minimal within the physiological range due to the non-ionizable nature of budesonide, but extreme pH conditions can affect the stability of associated formulation components [24].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 3.20 /Kow = 1.6X10+3/

1.9

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (52.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (86.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (30.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Kinpeygo is indicated for the treatment of primary immunoglobulin A (IgA) nephropathy (IgAN) in adults at risk of rapid disease progression with a urine protein-to-creatinine ratio (UPCR) �1. 5 g/gram.

Jorveza is indicated for the treatment of eosinophilic esophagitis (EoE) in adults (older than 18 years of age).

Treatment of primary IgA nephropathy

Treatment of asthma

Prevention of bronchopulmonary dysplasia

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Budesonide is included in the database.

Budesonide capsules (enteric coated) are indicated for the treatment of mild to moderate active Crohn's disease involving the ileum and/or the ascending colon. /Included in US product label/

Budesonide capsules (enteric coated) are indicated for the maintenance of clinical remission of mild to moderate Crohn's disease involving the ileum and/or the ascending colon for up to 3 months. /Included in US product label/

For more Therapeutic Uses (Complete) data for Budesonide (13 total), please visit the HSDB record page.

Pharmacology

Budesonide is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon administration, budesonide binds to intracellular glucocorticoid receptors (GRs) and induces the expression of glucocorticoid-responsive genes that encode for anti-inflammatory mediators, such as certain anti-inflammatory cytokines, including interleukin 10 (IL-10), and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, budesonide prevents the release of pro-inflammatory cytokines from epithelial cells and macrophages, including interleukin 6 (IL-6), IL-8, interferon-beta (IFNb), and inhibits nuclear factor kappa-B (NF-kB) activation thereby decreasing NF-kB-mediated inflammation.

MeSH Pharmacological Classification

ATC Code

A07EA06

R03AK06

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07E - Intestinal antiinflammatory agents

A07EA - Corticosteroids acting locally

A07EA06 - Budesonide

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AC - Corticosteroids, potent (group iii)

D07AC09 - Budesonide

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AD - Corticosteroids

R01AD05 - Budesonide

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BA - Glucocorticoids

R03BA02 - Budesonide

Mechanism of Action

Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

51372-29-3

Absorption Distribution and Excretion

When budesonide is administered intranasally, approximately 34% of a dose reaches systemic circulation. Mean peak plasma budesonide concentrations are achieved in about 0.7 hours.

Inhaled corticosteroids (ICS) are mainstay treatment of asthma and chronic obstructive pulmonary disease. However, highly lipophilic ICS accumulate in systemic tissues, which may lead to adverse systemic effects. The accumulation of a new, highly lipophilic ICS, ciclesonide and its active metabolite (des-CIC) has not yet been reported. Here, we have compared tissue accumulation of des-CIC and an ICS of a moderate lipophilicity, budesonide (BUD), after 14 days of once-daily treatment in mice. Single, three or 14 daily doses of [(3) H]-des-CIC or [(3) H]-BUD were administered subcutaneously to male CD1 albino mice, which were killed at 4 hrs, 24 hrs or 5 days after the last dose. Distribution of tissue concentration of radioactivity was studied by quantitative whole-body autoradiography. Pattern of radioactivity distribution across most tissues was similar for both corticosteroids after a single as well as after repeated dosing. However, tissue concentration of radioactivity differed between des-CIC and BUD. After a single dose, concentrations of radioactivity for both corticosteroids were low for most tissues but increased over 14 days of daily dosing. The tissue radioactivity of des-CIC at 24 hrs and 5 days after the 14th dose was 2-3 times higher than that of BUD in majority of tissues. Tissue accumulation, assessed as concentration of tissue radioactivity 5 days after the 14th versus 3rd dose, showed an average ratio of 5.2 for des-CIC and 2.7 for BUD (p < 0.0001). In conclusion, des-CIC accumulated significantly more than BUD. Systemic accumulation may lead to increased risk of adverse systemic side effects during long-term therapy.

Metabolism Metabolites

Asthma is one of the most prevalent diseases in the world, for which the mainstay treatment has been inhaled glucocorticoids (GCs). Despite the widespread use of these drugs, approximately 30% of asthma sufferers exhibit some degree of steroid insensitivity or are refractory to inhaled GCs. One hypothesis to explain this phenomenon is interpatient variability in the clearance of these compounds. The objective of this research is to determine how metabolism of GCs by the CYP3A family of enzymes could affect their effectiveness in asthmatic patients. In this work, the metabolism of four frequently prescribed inhaled GCs, triamcinolone acetonide, flunisolide, budesonide, and fluticasone propionate, by the CYP3A family of enzymes was studied to identify differences in their rates of clearance and to identify their metabolites. Both interenzyme and interdrug variability in rates of metabolism and metabolic fate were observed. CYP3A4 was the most efficient metabolic catalyst for all the compounds, and CYP3A7 had the slowest rates. CYP3A5, which is particularly relevant to GC metabolism in the lungs, was also shown to efficiently metabolize triamcinolone acetonide, budesonide, and fluticasone propionate. In contrast, flunisolide was only metabolized via CYP3A4, with no significant turnover by CYP3A5 or CYP3A7. Common metabolites included 6 Beta-hydroxylation and Delta (6)-dehydrogenation for triamcinolone acetonide, budesonide, and flunisolide. The structure of Delta (6)-flunisolide was unambiguously established by NMR analysis. Metabolism also occurred on the D-ring substituents, including the 21-carboxy metabolites for triamcinolone acetonide and flunisolide. The novel metabolite 21-nortriamcinolone acetonide was also identified by liquid chromatography-mass spectrometry and NMR analysis.

Wikipedia

Drug Warnings

Localized candidal infections of the nose and/or pharynx have occurred rarely during intranasal budesonide therapy. When infection occurs, appropriate local or systemic treatment of the infection may be necessary, and/or discontinuance of intranasal budesonide therapy may be required. Patients receiving the drug for several months or longer should be examined periodically for candidal infections or changes in the nasal mucosa. Nasal septum perforation and increased intraocular pressure (IOP) have been reported rarely in patients receiving budesonide nasal spray. Because corticosteroid therapy may inhibit wound healing, patients with recent nasal septum ulcers, nasal surgery, or nasal trauma should not use nasal corticosteroids until healing has occurred.

Patients who are taking immunosuppressant drugs have increased susceptibility to infections compared with healthy individuals, and certain infections (e.g., varicella [chickenpox], measles) can have a more serious or even fatal outcome in such patients, particularly in children. In patients who have not had these diseases, particular care should be taken to avoid exposure. It is not known how the dosage, route, and duration of administration of a corticosteroid or the contribution of the underlying disease and/or prior corticosteroid therapy affect the risk of developing a disseminated infection. If exposure to varicella (chickenpox) or measles occurs in such individuals, administration of varicella zoster immune globulin (VZIG) or pooled IM immune globulin (IG) respectively, may be initiated. If varicella (chickenpox) develops, treatment with an antiviral agent may be considered.

Adverse effects of budesonide occurring in 2% or more of patients receiving budesonide nasal spray and with an incidence more frequent than that of placebo include epistaxis, pharyngitis, bronchospasm, cough, and nasal irritation.

For more Drug Warnings (Complete) data for Budesonide (17 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Preparation: R. L. Brattsand et al., German patent 2323215; eidem, USA patent 3929768 (1973, 1975 both to Bofors).

Clinical Laboratory Methods

Asthma is a chronic inflammatory airways disease in which respiratory viral infections frequently trigger exacerbations. Current treatment of asthma with combinations of inhaled corticosteroids and long acting beta2 agonists improves asthma control and reduces exacerbations but what impact this might have on innate anti-viral immunity is unclear. We investigated the in vitro effects of asthma drugs on innate anti-viral immunity. Peripheral blood mononuclear cells (PBMC) from healthy and asthmatic donors were cultured for 24 hours with the Toll-like receptor 7 agonist, imiquimod, or rhinovirus 16 (RV16) in the presence of budesonide and/or formoterol. Production of proinflammatory cytokines and expression of anti-viral intracellular signalling molecules were measured by ELISA and RT-PCR respectively. In PBMC from healthy donors, budesonide alone inhibited IP-10 and IL-6 production induced by imiquimod in a concentration-dependent manner and the degree of inhibition was amplified when budesonide and formoterol were used in combination. Formoterol alone had little effect on these parameters, except at high concentrations (10-6 M) when IL-6 production increased. In RV16 stimulated PBMC, the combination of budesonide and formoterol inhibited IFN? and IP-10 production in asthmatic as well as healthy donors. Combination of budesonide and formoterol also inhibited RV16-stimulated expression of the type I IFN induced genes myxovirus protein A and 2', 5' oligoadenylate synthetise. Notably, RV16 stimulated lower levels of type Myxovirus A and oligoadenylate synthase in PBMC of asthmatics than control donors. These in vitro studies demonstrate that combinations of drugs commonly used in asthma therapy inhibit both early pro-inflammatory cytokines and key aspects of the type I IFN pathway. These findings suggest that budesonide and formoterol curtail excessive inflammation induced by rhinovirus infections in patients with asthma, but whether this inhibits viral clearance in vivo remains to be determined.

Drug formulation screenings for treatment of inflammatory bowel disease (IBD) are mostly conducted in chemically induced rodent models that represent acute injury-caused inflammation instead of a chronic condition. To accurately screen drug formulations for chronic IBD, a relevant model that mimics the chronic condition in vitro is urgently needed. In an effort to reduce and potentially replace this scientifically and ethically questionable animal testing for IBD drugs, our laboratory has developed an in vitro model for the inflamed intestinal mucosa observed in chronic IBD, which allows high-throughput screening of anti-inflammatory drugs and their formulations. The in vitro model consists of intestinal epithelial cells, human blood-derived macrophages, and dendritic cells that are stimulated by the inflammatory cytokine interleukin-1 Beta. In this study, the model was utilized for evaluation of the efficacy and deposition of budesonide, an anti-inflammatory drug, in three different pharmaceutical formulations: (1) a free drug solution, (2) encapsulated into PLGA nanoparticles, and (3) encapsulated into liposomes. The in vitro model of the inflamed intestinal mucosa demonstrated its ability to differentiate therapeutic efficacy among the formulations while maintaining the convenience of conventional in vitro studies and adequately representing the complex pathophysiological changes observed in vivo.

This study explores effects of budesonide on the proliferation of nasal polyp epithelial cells and expression of the glucocorticoid receptor (GR) alpha in nasal polyp epithelial cells. Primary cultured, purified, and identified the epithelial cells collected from nasal polyps. The proliferation of nasal polyp epithelial cells was examined by a cell counting kit, and expression of GR-alpha mRNA in nasal polyp epithelial cells was examined by reverse transcription polymerase chain reaction, after training nasal polyp epithelial cells in budesonide solution. The average survival rate of nasal polyp epithelial cells was the lowest in 1 x 10(-6) M budesonide solution (29.284 +/-0.311%), compared with other concentrations. Budesonide at 1 x 10(-8) M caused down-regulation of GR-alpha mRNA expression levels at 6 and 12 ours, compared with the 0-hour group (p < 0.001); compared with the 0-hour group, there were significantly lower expression levels of GR-alpha mRNA at both 24 and 48 hours (p < 0.001); Expression of GR-alpha mRNA at either 48 or 12 hours was not significantly different from that at 24 hours. Budesonide can significantly inhibit the proliferation of nasal polyp epithelial cells, down-regulate the expression of GR-alpha mRNA in nasal polyp epithelial cells with time dependence.

We have detected differences in metabolite levels between doped athletes, clean athletes, and volunteers (non athletes). This outcome is obtained by comparing results of measurements from two analytical platforms: UHPLC-QTOF/MS and FT-ICR/MS. Twenty-seven urine samples tested positive for glucocorticoids or beta-2-agonists and twenty samples coming from volunteers and clean athletes were analyzed with the two different mass spectrometry approaches using both positive and negative electrospray ionization modes. Urine is a highly complex matrix containing thousands of metabolites having different chemical properties and a high dynamic range. We used multivariate analysis techniques to unravel this huge data set. Thus, the several groups we created were studied by Principal Components Analysis (PCA) and Partial Least Square regression (PLS-DA and OPLS) in the search of discriminating m/z values. The selected variables were annotated and placed on pathway by using MassTRIX.

Storage Conditions

Interactions

A 48-year-old woman with HIV infection developed Cushingoid features while she was taking ritonavir-boosted darunavir. Cushing's syndrome was confirmed due to the drug interaction between ritonavir and budesonide. Diagnosis of iatrogenic Cushing's syndrome in HIV-positive patients who are on ritonavir-boosted protease inhibitors (PIs) presents a clinical challenge due to similar clinical features of lipohypertrophy related to ritonavir-boosted PIs. Although this complication has been widely described with the use of inhaled fluticasone, the interaction with inhaled budesonide at therapeutic dose is not widely recognized.

To present two cases of iatrogenic Cushing syndrome caused by the interaction of budesonide, an inhaled glucocorticoid, with ritonavir and itraconazole, we present the clinical and biochemical data of two patients in whom diagnosis of Cushing syndrome was caused by this interaction. A 71-year-old man was treated with inhaled budesonide for a chronic obstructive pulmonary disease and itraconazole for a pulmonary aspergillosis. The patient rapidly developed a typical Cushing syndrome complicated by bilateral avascular necrosis of the femoral heads. Serum 8:00 AM cortisol concentrations were suppressed at 0.76 and 0.83 ug/dL on two occasions. The patient died 4 days later of a massive myocardial infarction. The second case is a 46-year-old woman who was treated for several years with inhaled budesonide for asthma. She was put on ritonavir, a retroviral protease inhibitor, for the treatment of human immunodeficiency virus (HIV). In the following months, she developed typical signs of Cushing syndrome. Her morning serum cortisol concentration was 1.92 ug/dL. A cosyntropin stimulation test showed values of serum cortisol of <1.10, 2.65, and 5.36 ug/dL at 0, 30, and 60 minutes, respectively, confirming an adrenal insufficiency. Because the patient was unable to stop budesonide, she was advised to reduce the frequency of its administration and eventually taper the dose until cessation. Clinicians should be aware of the potential occurrence of iatrogenic Cushing syndrome and secondary adrenal insufficiency due to the association of inhaled corticosteroids with itraconazole or ritonavir.

Oral budesonide is commonly used for the management of Crohn's disease given its high affinity for glucocorticoid receptors and low systemic activity due to extensive first-pass metabolism through hepatic cytochrome P450 (CYP) 3A4. Voriconazole, a second-generation triazole antifungal agent, is both a substrate and potent inhibitor of CYP isoenzymes, specifically CYP2C19, CYP2C9, and CYP3A4; thus, the potential for drug-drug interactions with voriconazole is high. To our knowledge, drug-drug interactions between voriconazole and corticosteroids have not been specifically reported in the literature. We describe a 48-year-old woman who was receiving oral budesonide 9 mg/day for the management of Crohn's disease and was diagnosed with fluconazole-resistant Candida albicans esophagitis; oral voriconazole 200 mg every 12 hours for 3 weeks was prescribed for treatment. Because the patient experienced recurrent symptoms of dysphagia, a second 3-week course of voriconazole therapy was taken. Seven weeks after originally being prescribed voriconazole, she came to her primary care clinic with elevated blood pressure, lower extremity edema, and weight gain; she was prescribed a diuretic and evaluated for renal dysfunction. At a follow-up visit 6 weeks later with her specialty clinic, the patient's blood pressure was elevated, and her physical examination was notable for moon facies, posterior cervical fat pad prominence, and lower extremity pitting edema. Iatrogenic Cushing syndrome due to a drug-drug interaction between voriconazole and budesonide was suspected, and voriconazole was discontinued. Budesonide was continued as previously prescribed for her Crohn's disease. On reevaluation 2 months later, the patient's Cushingoid features had markedly regressed. To our knowledge, this is the first published case report of iatrogenic Cushing syndrome due to a probable interaction between voriconazole and oral budesonide. In patients presenting with Cushingoid features who have received these drugs concomitantly, clinicians should consider the potential drug interaction between these agents, and the risks and benefits of continued therapy must be considered.

For more Interactions (Complete) data for Budesonide (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Wang L, Zhang B, Li Z, Li J, Liu Q, Sun W. Budesonide mitigates pathological changes in animal model Of COPD through reducing neutrophil elastase expression. Int J Clin Exp Med. 2015 Apr 15;8(4):5227-35. eCollection 2015. PubMed PMID: 26131096; PubMed Central PMCID: PMC4483969.

3: Zhang C, Shang YX, Wei B, Xiang Y, Zhang H. [Expression of leptin and its receptor in lungs of asthmatic BALB/c mice and effect of budesonide on their expression]. Zhongguo Dang Dai Er Ke Za Zhi. 2015 Jun;17(6):623-8. Chinese. PubMed PMID: 26108327.

4: Lichtenstein GR, Travis S, Danese S, D'Haens G, Moro L, Jones R, Huang M, Ballard ED, Bagin R, Hardiman Y, Collazo R, Sandborn WJ. Budesonide MMX® for the induction of remission of mild to moderate ulcerative colitis: a pooled safety analysis. J Crohns Colitis. 2015 Jun 20. pii: jjv101. [Epub ahead of print] PubMed PMID: 26094251.

5: Razi CH, Akelma AZ, Harmanci K, Kocak M, Kuras Can Y. The Addition of Inhaled Budesonide to Standard Therapy Shortens the Length of Stay in Hospital for Asthmatic Preschool Children: A Randomized, Double-Blind, Placebo-Controlled Trial. Int Arch Allergy Immunol. 2015;166(4):297-303. doi: 10.1159/000430443. Epub 2015 May 30. PubMed PMID: 26044872.

6: Chrystyn H, Safioti G, Keegstra JR, Gopalan G. Effect of inhalation profile and throat geometry on predicted lung deposition of budesonide and formoterol (BF) in COPD: an in-vitro comparison of Spiromax with Turbuhaler. Int J Pharm. 2015 Jun 1. pii: S0378-5173(15)00505-0. doi: 10.1016/j.ijpharm.2015.05.076. [Epub ahead of print] PubMed PMID: 26043823.

7: Weisfeld L, Shu Y, Shah TP. Bioequivalence of budesonide plus formoterol (BF) Spiromax® and BF Turbohaler® (with and without charcoal block) in healthy volunteers. Int J Clin Pharmacol Ther. 2015 Jul;53(7):593-602. doi: 10.5414/CP202238. PubMed PMID: 26042485.

8: Rezaie A, Kuenzig ME, Benchimol EI, Griffiths AM, Otley AR, Steinhart AH, Kaplan GG, Seow CH. Budesonide for induction of remission in Crohn's disease. Cochrane Database Syst Rev. 2015 Jun 3;6:CD000296. doi: 10.1002/14651858.CD000296.pub4. PubMed PMID: 26039678.

9: Li Z, Geng M. [Effect of budesonide on the expression of IL-12 in animal model of minimal persistent inflammation of allergic rhinitis in rats]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015 Feb;29(3):270-4. Chinese. PubMed PMID: 26012304.

10: Bachmann O, Nitschmann S. [Budesonide foam for ulcerative proctitis and proctosigmoiditis]. Internist (Berl). 2015 Jun;56(6):713-5. doi: 10.1007/s00108-015-3721-0. German. PubMed PMID: 25991492.